molecular formula C5H8O B13118812 3-Methylcyclobut-2-en-1-ol

3-Methylcyclobut-2-en-1-ol

Cat. No.: B13118812
M. Wt: 84.12 g/mol
InChI Key: XILHUPOOIGSHDC-UHFFFAOYSA-N
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Description

3-Methylcyclobut-2-en-1-ol (C₅H₈O) is a strained cyclic alcohol featuring a cyclobutane ring with a conjugated double bond (enol structure) and a methyl substituent. This unique arrangement confers high reactivity due to ring strain and conjugation, making it valuable in synthetic chemistry and pharmaceutical research. Its hydroxyl group at position 1 and methyl group at position 3 create distinct electronic and steric effects, influencing both physical properties and chemical behavior .

Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

3-methylcyclobut-2-en-1-ol

InChI

InChI=1S/C5H8O/c1-4-2-5(6)3-4/h2,5-6H,3H2,1H3

InChI Key

XILHUPOOIGSHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclobut-2-en-1-ol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclization of 3-methyl-1,3-butadiene in the presence of a suitable catalyst can yield 3-Methylcyclobut-2-en-1-ol. The reaction typically requires controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of 3-Methylcyclobut-2-en-1-ol may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 3-methyl-2-buten-1-ol, followed by cyclization under controlled conditions. This process allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclobut-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products include 3-methylcyclobut-2-en-1-one or 3-methylcyclobut-2-en-1-al.

    Reduction: The major product is 3-methylcyclobutanol.

    Substitution: The products depend on the substituent introduced, such as 3-methylcyclobut-2-en-1-chloride or 3-methylcyclobut-2-en-1-bromide.

Scientific Research Applications

3-Methylcyclobut-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylcyclobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting biological pathways and processes.

Comparison with Similar Compounds

Key Research Findings and Data Gaps

  • Reactivity: The conjugated enol system in 3-Methylcyclobut-2-en-1-ol facilitates acid-catalyzed rearrangements and cycloadditions, unlike saturated analogs .
  • Biological Activity: Limited data exist for the target compound, whereas 3-Chlorocyclobutan-1-ol shows proven antimicrobial effects .
  • Stability : Cyclobutane derivatives degrade faster under thermal stress than cyclopentane/cyclohexane analogs, necessitating stabilized storage conditions .

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